molecular formula C20H21N3O3 B7711691 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide

4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide

Cat. No. B7711691
M. Wt: 351.4 g/mol
InChI Key: GBDQRJZRTXQNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide, also known as OTB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide exerts its pharmacological effects by binding to tubulin and inhibiting its polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In inflammation, 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative diseases, 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide reduces oxidative stress and improves cognitive function by enhancing the expression of brain-derived neurotrophic factor (BDNF) and inhibiting the formation of amyloid beta plaques.
Biochemical and Physiological Effects:
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. In animal models, 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has been shown to reduce inflammation and oxidative stress, leading to improved cognitive function and reduced neurodegeneration. However, further studies are needed to determine the long-term effects of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide on human health.

Advantages and Limitations for Lab Experiments

4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. Its low toxicity and high selectivity towards cancer cells make it a valuable tool for cancer research. However, its potential therapeutic applications in humans require further investigation, and its long-term effects on human health are not yet known.

Future Directions

Future research on 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide should focus on its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Further studies are needed to determine the long-term effects of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide on human health and its potential as a clinical drug candidate. Additionally, the development of novel derivatives of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide with improved pharmacological properties could lead to the discovery of new therapeutic agents.

Synthesis Methods

4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzohydrazide, o-tolylacetic acid, and 2-bromo-2-methylpropane in the presence of a coupling agent. The resulting product is then subjected to cyclization, followed by a condensation reaction with 4-methoxybenzoyl chloride. The final product is purified through recrystallization to obtain 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide in high yield and purity.

Scientific Research Applications

4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has shown promising results as a potent inhibitor of tubulin polymerization, which is essential for cell division. 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-6-3-4-7-17(14)21-18(24)8-5-9-19-22-20(23-26-19)15-10-12-16(25-2)13-11-15/h3-4,6-7,10-13H,5,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDQRJZRTXQNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide

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